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Compound of Interest

Compound Name: Methyl alpha-D-galactopyranoside

Cat. No.: B013698 Get Quote

This guide provides a detailed comparison of the binding kinetics of Methyl α-D-

galactopyranoside and its anomer, Methyl β-D-galactopyranoside, with Peanut Agglutinin

(PNA), a lectin known for its specificity towards galactose-containing oligosaccharides. The

data presented here is crucial for researchers in glycobiology, drug discovery, and diagnostics

who are investigating the specific recognition of carbohydrate ligands by proteins.

Quantitative Binding Analysis
The interaction of Methyl α-D-galactopyranoside and Methyl β-D-galactopyranoside with PNA

has been quantitatively assessed using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

spectroscopy. This technique allows for the determination of association and dissociation rate

constants, providing insights into the kinetics of the binding process. The key quantitative data

is summarized in the table below.
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Ligand Protein
Association
Rate Constant
(ka) (M⁻¹s⁻¹)

Dissociation
Rate Constant
(kd) (s⁻¹) at
25°C

Equilibrium
Dissociation
Constant (Kd)
(mM)

Methyl α-D-

galactopyranosid

e

Peanut

Agglutinin
4.6 x 10⁴[1][2] ~25[1][2] ~0.54

Methyl β-D-

galactopyranosid

e

Peanut

Agglutinin
3.6 x 10⁴[1][2] ~39[1][2] ~1.08

The equilibrium dissociation constant (Kd) was calculated from the provided association and

dissociation rates (Kd = kd/ka). The data indicates that Methyl α-D-galactopyranoside has a

slightly higher affinity for Peanut Agglutinin than its β-anomer, as evidenced by its lower

dissociation constant.

Experimental Protocol: ¹³C NMR Kinetic Analysis
The binding kinetics of methyl galactopyranosides to PNA were determined using ¹³C NMR

spectroscopy with methyl galactopyranosides specifically enriched with ¹³C at the anomeric

carbon (C-1).[1][2]

1. Sample Preparation:

A solution of Peanut Agglutinin (PNA) in a suitable buffer (e.g., phosphate-buffered saline,

pH 7.2) is prepared.

Solutions of ¹³C-enriched Methyl α-D-galactopyranoside and Methyl β-D-galactopyranoside

are prepared in the same buffer.

2. NMR Data Acquisition:

¹³C NMR spectra are recorded on a high-field NMR spectrometer.

A series of spectra are acquired at different temperatures (e.g., 5-35°C for the α-anomer and

5-25°C for the β-anomer) to determine the temperature dependence of the rate constants.[1]
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[2]

Spectra are recorded for the ligands in the absence and presence of PNA.

3. Data Analysis:

The line widths of the ¹³C-1 resonance of the methyl galactopyranosides are measured. In

the presence of the lectin, the line width broadens due to the exchange between the free and

bound states.

The association rate constant (ka) and the dissociation rate constant (kd) are calculated from

the line-width broadening and the chemical shift changes of the C-1 resonance as a function

of ligand and protein concentration, and temperature.[1][2]

For both anomers, the association rate constant was found to be temperature-independent,

suggesting no significant activation enthalpy for the association process.[1][2] In contrast, a

considerable dissociation activation enthalpy of approximately 10 kcal mol⁻¹ was observed

for both anomers.[1][2]

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for studying the interaction between a

ligand and a protein using NMR spectroscopy.
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Caption: Workflow for NMR-based kinetic analysis of ligand-protein interactions.

Signaling Pathway Context: Lectin-Glycan
Interactions
Lectins like Peanut Agglutinin play crucial roles in cell-cell recognition, signaling, and pathogen

binding. The interaction with specific carbohydrate structures, such as those presented by

Methyl α-D-galactopyranoside, is the initial step in these processes.
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Caption: Competitive inhibition of lectin-glycan binding by Methyl α-D-galactopyranoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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